molecular formula C21H18ClN3O2 B269055 4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide

4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide

Cat. No. B269055
M. Wt: 379.8 g/mol
InChI Key: IVSDIJHYVBCPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide works by inhibiting the activity of the histone acetyltransferase PCAF and CBP, which are enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, 4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide can prevent the acetylation of histones, which can lead to changes in gene expression that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide in lab experiments is its specificity for PCAF and CBP, which allows researchers to selectively target these enzymes without affecting other histone acetyltransferases. However, one of the main limitations of using 4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide, including:
1. Further studies on its mechanism of action and its effects on gene expression in cancer cells.
2. Studies on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Studies on its potential use in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
4. Development of new analogs of 4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide with improved solubility and potency.
5. Studies on its potential use as a diagnostic tool for cancer, based on its ability to selectively target PCAF and CBP in cancer cells.

Synthesis Methods

The synthesis of 4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide involves a multi-step process that includes the reaction of 4-chloroaniline with phosgene to form 4-chloroanilinoyl chloride. This is then reacted with N-methyl-N-phenylbenzamide to form the intermediate product, which is then reacted with the amino acid glycine to form 4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide.

Scientific Research Applications

4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been found to be effective against a variety of different cancer types, including breast cancer, lung cancer, and leukemia.

properties

Product Name

4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)carbamoylamino]-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C21H18ClN3O2/c1-25(19-5-3-2-4-6-19)20(26)15-7-11-17(12-8-15)23-21(27)24-18-13-9-16(22)10-14-18/h2-14H,1H3,(H2,23,24,27)

InChI Key

IVSDIJHYVBCPND-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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